molecular formula C17H13N3OS2 B2403224 N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide CAS No. 860609-95-6

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide

Cat. No. B2403224
CAS RN: 860609-95-6
M. Wt: 339.43
InChI Key: HYWXJPIEFHSGNB-UHFFFAOYSA-N
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Description

“N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide” is an organic compound with the molecular formula C17H13N3OS2. It has a molecular weight of 339.44 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13N3OS2/c18-8-9-22-17-14 (11-4-2-1-3-5-11)15 (13 (10-19)23-17)20-16 (21)12-6-7-12/h1-5,12H,6-7,9H2, (H,20,21) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.44 . It is a solid in its physical form .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry

Cyanoacetamide derivatives, including our compound of interest, serve as privileged structures for heterocyclic synthesis. The carbonyl and cyano functionalities in these compounds enable reactions with common bidentate reagents, leading to diverse heterocyclic moieties. Researchers have explored their potential in evolving better chemotherapeutic agents .

Cyanoacetylation of Amines

The synthesis of cyanoacetamides involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates. This versatile and economical method yields N-aryl or N-heteryl cyanoacetamides. Notably, the active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. The resulting cyanoacetamide derivatives find applications in drug discovery and organic synthesis .

Biologically Active Compounds

Cyanoacetamide derivatives have drawn attention due to their reported biological activities. Biochemists have explored their potential as building blocks for novel compounds with therapeutic relevance. By modifying the cyanoacetamide scaffold, researchers aim to develop chemotherapeutic agents, antimicrobial compounds, and other bioactive molecules .

Pyrrole Derivatives

The cyclocondensation of our compound with phenacyl bromide in boiling ethanol yields pyrrole derivatives. These compounds exhibit interesting properties and may find applications in materials science, organic electronics, or as intermediates in complex syntheses .

Mass Spectrometry Studies

Researchers have studied the fragmentation patterns of related compounds, such as 5-[(cyanomethyl)sulfanyl]-1H-pyrrol-2-amines, under electron impact and chemical ionization. Understanding their mass spectra aids in identifying and characterizing these molecules .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c18-8-9-22-17-14(11-4-2-1-3-5-11)15(13(10-19)23-17)20-16(21)12-6-7-12/h1-5,12H,6-7,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWXJPIEFHSGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(SC(=C2C3=CC=CC=C3)SCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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